molecular formula C11H7NO5 B1388849 (2E)-3-(5-nitro-1-benzofuran-2-yl)prop-2-enoic acid CAS No. 1135282-87-9

(2E)-3-(5-nitro-1-benzofuran-2-yl)prop-2-enoic acid

Cat. No. B1388849
M. Wt: 233.18 g/mol
InChI Key: JMNMWGHQIABWLM-DUXPYHPUSA-N
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Description

“(2E)-3-(5-nitro-1-benzofuran-2-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1135282-87-9. It has a molecular weight of 233.18 and its IUPAC name is (2E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H7NO5/c13-11(14)4-2-9-6-7-5-8(12(15)16)1-3-10(7)17-9/h1-6H,(H,13,14)/b4-2+ . This indicates that the molecule consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 292 - 294 degrees Celsius .

Safety And Hazards

The safety information available indicates that this compound may pose certain hazards. The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-3-(5-nitro-1-benzofuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(14)4-2-9-6-7-5-8(12(15)16)1-3-10(7)17-9/h1-6H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNMWGHQIABWLM-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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